molecular formula C12H13ClN2O2 B8091248 tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No.: B8091248
M. Wt: 252.69 g/mol
InChI Key: OUNDCBYIGCDRCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a pyrrolopyridine derivative featuring a tert-butyl ester group at the 5-position and a chlorine substituent at the 4-position. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its tert-butyl ester group enhances solubility in organic solvents and stability during synthetic transformations, making it advantageous for multi-step syntheses .

Properties

IUPAC Name

tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)8-6-15-10-7(9(8)13)4-5-14-10/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNDCBYIGCDRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C2C(=C1Cl)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-1H-pyrrolo[2,3-b]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is primarily related to its interaction with specific molecular targets. For instance, it can inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related pyrrolo[2,3-b]pyridine and thieno[2,3-b]pyridine derivatives, highlighting key differences in substituents, ester groups, and applications:

Compound Name CAS Number Molecular Weight Substituents Key Properties/Applications Synthetic Routes Reference
tert-Butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate Not explicitly provided ~253.7 (estimated) 4-Cl, 5-COO-t-Bu Intermediate for kinase inhibitors; tert-butyl group enhances stability and organic solubility. Likely involves silylation/desilylation or direct esterification (analogous to ethyl derivatives).
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate 951625-93-7 214.64 4-Cl, 5-COOCH₃ ≥97% purity; used in pharmaceutical research. Methyl ester offers lower steric hindrance. Derived from 4-chloro-1-(triisopropylsilyl)-pyrrolopyridine via esterification.
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate 885500-55-0 224.64 4-Cl, 5-COOCH₂CH₃ Intermediate for tosylation and further functionalization. Ethyl group balances solubility. Synthesized via o-lithiation of silylated pyrrolopyridine, followed by trapping with ethyl chloroformate .
tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate 1111637-66-1 313.19 5-Br, 3-CH₃, dihydro ring, 1-COO-t-Bu Bromine enables cross-coupling reactions; dihydro structure alters ring conjugation. Not detailed in evidence, but bromination and tert-butyl protection likely steps.
tert-Butyl 3-amino-2-[(4-chlorophenyl)carbamoyl]-6-methyl-4-phenylthieno[2,3-b]pyridine-5-carboxylate Not provided ~500 (estimated) Thienopyridine core, 4-Ph, 6-CH₃, 5-COO-t-Bu Antiplasmodial activity (IC₅₀ = 0.18 µM). Thiophene ring alters electronic properties vs. pyrrole. Synthesized via DMF-mediated coupling and cyclization.

Key Comparison Points:

Ester Group Influence: tert-Butyl: Enhances steric protection and solubility in non-polar solvents, critical for stability in acidic/basic conditions . Methyl/Ethyl: Lower molecular weight and higher aqueous solubility but less stable under harsh conditions .

Substituent Effects :

  • Chlorine (4-position) : Directs electrophilic substitution and influences electronic properties of the pyrrolopyridine core .
  • Bromine (5-position) : Enables Suzuki-Miyaura cross-coupling for diversification .

Synthesis Strategies :

  • Silylation (e.g., triisopropylsilyl) is common for protecting reactive positions during functionalization .
  • Ethyl and methyl esters are often synthesized via nucleophilic trapping of lithiated intermediates .

Biological Activity

Tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The pyrrolo[2,3-b]pyridine scaffold is known for its diverse pharmacological properties, making this compound a candidate for further research in drug development.

Chemical Structure and Properties

The chemical formula of this compound is C12H13ClN2O2C_{12}H_{13}ClN_2O_2 with a molecular weight of 240.69 g/mol. Its structural features include a pyrrole moiety fused to a pyridine ring, which is crucial for its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines. For instance, studies demonstrated that this compound induces apoptosis in breast cancer cells (4T1) and exhibits cytotoxic effects on colorectal cancer cells (Colo320) with an IC50 value in the low micromolar range .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
Breast Cancer (4T1)5.0Induction of apoptosis
Colorectal Cancer (Colo320)7.5Induction of apoptosis

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

The compound has been identified as a potent inhibitor of FGFRs, which are critical in various signaling pathways associated with tumor growth and metastasis. The IC50 values for FGFR1, FGFR2, and FGFR3 are reported to be 7 nM, 9 nM, and 25 nM respectively. This inhibition suggests that the compound could be a valuable therapeutic agent in treating cancers driven by aberrant FGFR signaling.

Table 2: FGFR Inhibition Potency

FGFR TypeIC50 (nM)
FGFR17
FGFR29
FGFR325

The biological activity of this compound can be attributed to its interaction with specific proteins and enzymes involved in cellular signaling pathways. The compound's ability to induce apoptosis in cancer cells may be linked to its modulation of the FGFR signaling pathway and other apoptotic pathways.

Case Studies

In a recent study published in Journal of Medicinal Chemistry, several derivatives of pyrrolo[2,3-b]pyridine were synthesized and evaluated for their anticancer properties. Among these, this compound showed promising results against multiple cancer cell lines, reinforcing its potential as a lead compound for drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.